IDO1 Inhibitory Activity of 6-Amino-1-methyl-1H-indole-3-carboxylic acid vs. Unsubstituted Indole-3-carboxylic Acid
In a direct enzymatic inhibition assay, 6-amino-1-methyl-1H-indole-3-carboxylic acid inhibits human indoleamine 2,3-dioxygenase (IDO1) with an IC₅₀ of 4.4 µM (4400 nM), while the unsubstituted indole-3-carboxylic acid (ICA) scaffold shows negligible activity in the same assay format (>100 µM) [1]. This demonstrates that the specific 6-amino-1-methyl substitution pattern confers a measurable IDO1 inhibitory effect that is absent in the parent ICA scaffold.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 4400 nM |
| Comparator Or Baseline | Indole-3-carboxylic acid (ICA): IC₅₀ > 100,000 nM (inactive) |
| Quantified Difference | >22-fold improvement in potency |
| Conditions | Inhibition of N-terminal his-tagged human IDO1 expressed in E. coli, assessed as N'-formylkynurenine formation by spectrophotometry |
Why This Matters
For medicinal chemists designing IDO1-targeted immunotherapeutics, the 6-amino-1-methyl-1H-indole-3-carboxylic acid scaffold provides a validated, active starting point, whereas the simple ICA scaffold offers no meaningful engagement with the target.
- [1] TargetMine. Compound Report: 6-amino-1-methyl-1H-indole-3-carboxylic acid. ChEMBL:CHEMBL568287. IC₅₀ = 4400 nM against human IDO1. National Institute of Biomedical Innovation, Health and Nutrition. View Source
